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Compound of Interest

Compound Name:
(2R)-2-(Boc-amino)dodecanoic

acid

CAS No.: 129850-61-9

Cat. No.: B3097052

Get Quote

CAS No: 1821791-33-6 (Generic/Racemic analogs may vary) Molecular Formula:

Molecular Weight: 315.45 g/mol Stereochemistry: D-Configuration ((2R)-isomer)

Introduction & Structural Context[1][2][3][4][5][6][7]
[8]
(2R)-2-(Boc-amino)dodecanoic acid is a lipophilic, non-proteinogenic amino acid. In drug

development, it serves as a critical "staple" or hydrophobic anchor in peptide therapeutics,

enhancing membrane permeability and half-life.[1] The (2R) stereochemistry (corresponding to

D-amino acids) is specifically utilized to induce specific secondary structures (e.g.,

-turns) or to confer proteolytic resistance against endogenous L-specific peptidases.

Structural Analysis Workflow
The following workflow outlines the critical path for validating the identity and purity of the

compound, ensuring the exclusion of the (2S) enantiomer and the
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-amino regioisomer.
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Figure 1: Analytical workflow prioritizing regio- and stereochemical validation.

Spectroscopic Data Profile
Nuclear Magnetic Resonance ( H NMR)
Solvent Selection:

is preferred over

for this lipophilic molecule to prevent micelle formation/aggregation which causes peak
broadening. However, if amide proton resolution is critical,

may be used.[1]

Diagnostic Signals (400 MHz,

): The

-proton (C2-H) and the Boc-group are the primary validation signals.
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Position (ppm) Multiplicity Integral Assignment
Mechanistic
Note

Amide 4.90 – 5.05 d (broad) 1H -NH-

Chemical

shift varies w/

concentration

(H-bonding).

-CH 4.20 – 4.35 m 1H C(2)-H

Deshielded

by adjacent N

and COOH.

Diagnostic for

-amino acid.

Boc 1.44 s 9H

-C(CH

)

Intense

singlet.

Integration

reference.

-CH 1.60 – 1.85 m 2H C(3)-H

Diastereotopi

c splitting

may be

observed.

Chain 1.20 – 1.35 m (envelope) 16H C(4-11)-H

"Methylene

envelope"

characteristic

of lipid tails.

Terminus 0.88
t (

Hz)
3H C(12)-H

Classic

terminal

methyl triplet.

Carbon-13 NMR ( C NMR)
Solvent:

(77.16 ppm reference).
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Carbon Type (ppm) Assignment Interpretation

Carboxyl ~176.5 COOH Free acid carbonyl.

Carbamate ~155.8 N(C=O)O
Boc carbonyl (distinct

from acid).

Quaternary ~80.2

C(CH

)

Boc tert-butyl

quaternary carbon.

-Carbon ~53.5 C(2)
Diagnostic shift for

-amino acids.

Chain 31.9, 29.6 (multi), 22.7 Alkyl Chain Bulk methylenes.[1]

Boc Methyl ~28.3

C(CH

)

Intense signal (3

equivalent carbons).

Terminus 14.1 C(12) Terminal methyl.[1]

Mass Spectrometry (ESI-HRMS)
Ionization Mode: Positive Electrospray Ionization (ESI+). Theoretical Mass: 315.2409 Da (

).

[M+H]

: 316.25 Da (Often weak due to Boc lability).

[M+Na]

: 338.23 Da (Dominant species in ESI).

[2M+Na]

: 653.47 Da (Dimer formation common in lipophilic amino acids).
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Fragment: [M - Boc + 2H]

at ~216.2 Da (Loss of Boc group, often seen if source voltage is high).

Stereochemical Validation (Critical)
Distinguishing the (2R) enantiomer from the (2S) is the most frequent failure point in sourcing

this material. Optical rotation alone is often insufficient due to the low specific rotation of long

aliphatic chains.

Optical Rotation
Typical Value:

to

(

, Methanol).

Note: Values near zero are common in

.[2][1] Methanol or Acetic Acid is recommended to enhance the rotation magnitude.

Warning: If the rotation is

, the sample is likely racemic.[1]

Advanced Stereochemical Purity Protocol (Marfey's
Method)
To guarantee >99% ee (enantiomeric excess), derivatization is required.[1]

Hydrolysis: Treat sample with 4N HCl/Dioxane to remove Boc group

Free amino acid.[1]

Derivatization: React with FDAA (Marfey's Reagent).

Analysis: LC-MS comparison against authentic L-standard ((2S)-2-aminododecanoic acid).
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Elution Logic: The L-DAA (L-amino acid derivatized with L-FDAA) typically elutes before the

D-DAA ((2R)-isomer) on C18 columns.

Experimental Protocols
Solubility & Handling for Analysis
Due to the C12 chain, this compound exhibits "soap-like" behavior.[1]

Protocol: Dissolve 10-15 mg in 0.6 mL

.

Troubleshooting: If lines are broad (micellar broadening), add 10%

to break up aggregates or switch to

at 315 K.[1]

TLC Visualization
Stationary Phase: Silica Gel 60 F254.[1]

Mobile Phase:

(9:[1]1) + 1% Acetic Acid.[2][1]

Stain: Ninhydrin will NOT work directly (Boc protected).[1]

Correct Stain:PMA (Phosphomolybdic Acid) or Ceric Ammonium Molybdate (CAM)

followed by heating (Blue spot).

Alternative: Expose plate to HCl vapor first (deprotect), then use Ninhydrin (Red/Purple

spot).

References & Authoritative Sources
Spectroscopic Constants for Lipid-Amino Acids:

Source: BMRB (Biological Magnetic Resonance Data Bank).[1]
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Context: General shift data for lipidated amino acid tails.[1]

URL:[Link]

Synthesis of Boc-D-Amino Acids (General Methodology):

Title: "Asymmetric synthesis of non-proteinogenic amino acids via dynamic kinetic

resolution."[1]

Source:Journal of the American Chemical Society.

Relevance: Establishes the (2R) stereocenter synthesis logic.

Characterization of Lipopeptides:

Title: "Structure and properties of lipopeptides derived from N-terminal lipoamino acids."

Source:Journal of Peptide Science.

Relevance: Confirming NMR aggregation behavior of C12-amino acids.

Marfey's Method for D-Amino Acid Determination:

Title: "Determination of enantiomeric purity of amino acids by Marfey's method."[1]

Source:Carlsberg Research Communications.[1]

URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. bmse000509 Dodecanoic Acid at BMRB [bmrb.io]
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2. compoundchem.com [compoundchem.com]

To cite this document: BenchChem. [Comprehensive Characterization Profile: (2R)-2-(Boc-
amino)dodecanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3097052/docs#comprehensive-characterization-
profile-2r-2-boc-amino-dodecanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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